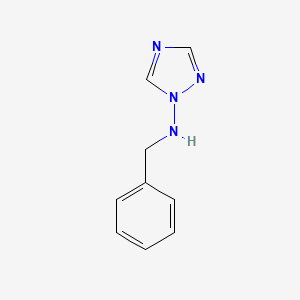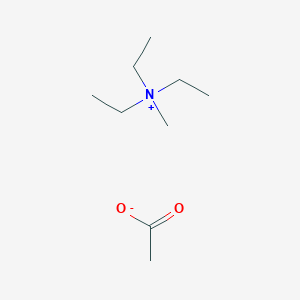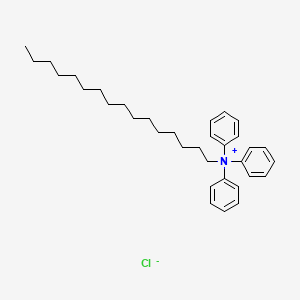
N-Benzyl-1H-1,2,4-triazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1H-1,2,4-triazol-1-amine is a nitrogen-containing heterocyclic compound It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1H-1,2,4-triazol-1-amine typically involves the reaction of benzyl azide with 3-amino-1,2,4-triazole under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition, which is often catalyzed by copper(I) salts. The reaction is carried out in a solvent such as acetonitrile at room temperature, followed by heating to 45°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1H-1,2,4-triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl triazole derivatives, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
N-Benzyl-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of N-Benzyl-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The benzyl group enhances its binding affinity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar structure but with a different nitrogen arrangement in the triazole ring.
1-Benzyl-1H-1,2,4-triazole: Lacks the amine group, affecting its reactivity and applications.
Benzyl azide: A precursor in the synthesis of N-Benzyl-1H-1,2,4-triazol-1-amine
Uniqueness
This compound is unique due to the presence of both the benzyl group and the amine group on the triazole ring
Propriétés
Numéro CAS |
137968-27-5 |
|---|---|
Formule moléculaire |
C9H10N4 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
N-benzyl-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C9H10N4/c1-2-4-9(5-3-1)6-11-13-8-10-7-12-13/h1-5,7-8,11H,6H2 |
Clé InChI |
HSEFDPHUXCYQEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)

![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)

![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)



